L-3-aminobutanoyl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C25H43N8O17P3S |
|---|---|
Molecular Weight |
852.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-aminobutanethioate |
InChI |
InChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1 |
InChI Key |
CCSDHAPTHIKZLY-VKBDFPRVSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N |
Canonical SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N |
Origin of Product |
United States |
Enzymology of L 3 Aminobutanoyl Coa Metabolism
Biosynthetic Enzymatic Pathways Leading to L-3-Aminobutanoyl-CoA
The primary biosynthetic route to this compound is catalyzed by a single enzyme, the 3-keto-5-aminohexanoate cleavage enzyme. uniprot.orgnih.gov This enzyme is a crucial component of the lysine (B10760008) degradation pathway in organisms like Fusobacterium nucleatum and Cloacimonas acidaminovorans. genome.jpexpasy.orgqmul.ac.uk
Also known by its gene name, kce, the 3-keto-5-aminohexanoate cleavage enzyme (Kce) is a member of the β-keto acid cleavage enzymes (BKACE) family. genome.jpqmul.ac.ukebi.ac.uk It catalyzes the reversible reaction between (5S)-5-amino-3-oxohexanoate and acetyl-CoA to generate this compound and acetoacetate (B1235776). qmul.ac.ukuniprot.orgnih.gov This enzymatic activity was long recognized as part of lysine fermentation, but its specific mechanism remained elusive for some time. nih.govnih.govresearchgate.net
3-Keto-5-aminohexanoate Cleavage Enzyme (EC 2.3.1.247) Catalysis
Substrate Recognition and Specificity
The 3-keto-5-aminohexanoate cleavage enzyme exhibits high substrate specificity. nih.gov Its primary substrates are (5S)-5-amino-3-oxohexanoate—also referred to as 3-keto-5-aminohexanoate (KAH)—and acetyl-CoA in the forward reaction, and this compound and acetoacetate in the reverse reaction. uniprot.orgnih.gov Crystallographic studies have provided insights into its catalytic mechanism, showing that the substrate (S)-3-keto-5-aminohexanoate binds directly in the active site. nih.govresearchgate.net Research on the enzyme from a lysine-fermenting Clostridium species showed that among several analogs tested, only β-alanyl-CoA and D-3-aminobutyryl-CoA were utilized in the reverse reaction, with relative rates of approximately 130% and 1.7% compared to L-3-aminobutyryl-CoA, respectively. nih.gov
Co-factor Requirements and Metal Ion Coordination (e.g., Zn²⁺)
The catalytic activity of the 3-keto-5-aminohexanoate cleavage enzyme is dependent on a divalent metal ion, specifically Zinc (Zn²⁺). expasy.orgqmul.ac.uknih.govnih.gov The enzyme features a triose phosphate (B84403) isomerase (TIM) barrel fold, and the Zn²⁺ cation is located in the active site. nih.govnih.govresearchgate.net The (S)-3-keto-5-aminohexanoate substrate binds as a bidentate chelator to the Zn²⁺ ion, with both a carboxylate oxygen and the keto group coordinating with the metal at distances of 2.0 Å and 2.2 Å, respectively. researchgate.net While Zn²⁺ is the required cofactor, early studies on the enzyme from Clostridium SB4 noted that activity could be enhanced by the addition of Co²⁺ and, to a lesser degree, Mn²⁺. nih.gov The activity is inhibited by EDTA, a chelating agent, which presumably removes the essential divalent cations. nih.gov
Mechanistic Studies of Thioester Bond Formation
The mechanism of Kce is unique and does not involve the formation of a covalent acyl-enzyme intermediate. nih.govnih.gov Instead, it proceeds through an uncommon Claisen-type condensation reaction. nih.govresearchgate.net The catalytic cycle involves several key steps:
Deprotonation of the 3-keto-5-aminohexanoate substrate. uniprot.orgnih.govnih.gov
A nucleophilic attack onto the incoming acetyl-CoA. uniprot.orgnih.govnih.gov
An intramolecular transfer of the Coenzyme A moiety. uniprot.orgnih.govnih.gov
A final retro-Claisen reaction that cleaves the carbon-carbon bond, leading to the release of the products: acetoacetate and this compound. nih.govnih.govresearchgate.net
Tracer experiments have confirmed that carbon atoms 1 and 2 of the product acetoacetate originate from the corresponding atoms of 3-keto-5-aminohexanoate, while carbons 3 and 4 come from acetyl-CoA. nih.gov The amino acid portion of this compound is derived from carbons 3 through 6 of the initial 3-keto-5-aminohexanoate substrate. nih.gov
Enzyme Kinetics and Steady-State Parameters
Kinetic parameters for the 3-keto-5-aminohexanoate cleavage enzyme have been determined, providing quantitative measures of its catalytic efficiency. The enzyme from Clostridium SB4 was found to have a specific activity of 44 IU/mg of protein and an equilibrium constant (Keq) of 0.68 for the forward reaction at pH 7.0 and 30°C. nih.gov More recent studies on the enzyme from Candidatus Cloacamonas acidaminovorans have provided additional kinetic data.
| Substrate | Parameter | Value |
|---|---|---|
| 3-Keto-5-aminohexanoate (KAH) | K_M | 0.208 mM |
| Acetoacetate | K_M | 0.012 mM |
| - | k_cat (for KAH cleavage) | 2.69 s⁻¹ |
Degradative Enzymatic Pathways of this compound
Once formed, this compound can be further metabolized through at least two distinct enzymatic pathways in the context of lysine fermentation. plos.org
One pathway involves deamination catalyzed by 3-aminobutanoyl-CoA ammonia (B1221849) lyase . This enzyme removes the amino group from this compound to yield crotonyl-CoA. plos.orgresearchgate.net
An alternative and significant degradative route is through transamination. The enzyme 3-aminobutanoyl-CoA transaminase (EC 2.6.1.111) , also known as acyl-CoA β-transaminase, catalyzes the transfer of the amino group from this compound to 2-oxoglutarate. expasy.orgqmul.ac.uk This reaction produces acetoacetyl-CoA and L-glutamate. expasy.orgqmul.ac.uk This enzyme is part of the L-lysine degradation pathway in bacteria and can also act on other β-amino compounds. expasy.orgqmul.ac.uk
3-Aminobutyryl-CoA Ammonia-Lyase (EC 4.3.1.14) Activity
3-Aminobutyryl-CoA ammonia-lyase, also known as L-3-aminobutyryl-CoA deaminase, is a key enzyme in the degradation of L-lysine in some bacteria. wikipedia.orgnih.gov It belongs to the family of lyases, specifically ammonia-lyases, which are responsible for cleaving carbon-nitrogen bonds. wikipedia.org The systematic name for this enzyme is L-3-aminobutyryl-CoA ammonia-lyase (crotonoyl-CoA-forming). wikipedia.orgqmul.ac.uk
Reaction Mechanism of Ammonia Elimination
The enzyme catalyzes the reversible elimination of ammonia from L-3-aminobutyryl-CoA to form crotonoyl-CoA. wikipedia.orgqmul.ac.uk
L-3-aminobutyryl-CoA ⇌ Crotonoyl-CoA + NH₃ wikipedia.org
This reaction is a crucial step in the fermentation of lysine by certain Clostridium species. wikipedia.org The mechanism of ammonia elimination by ammonia-lyases can vary, with some utilizing cofactors like pyridoxal-5'-phosphate (PLP) or a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group. researchgate.net While detailed mechanistic studies specifically on 3-aminobutyryl-CoA ammonia-lyase are not extensively documented in the provided results, the general mechanism for ammonia lyases involves the removal of a proton from the carbon beta to the carboxyl group and the elimination of the amino group from the alpha carbon, leading to the formation of a double bond.
Enzyme Active Site Architecture and Catalytic Residues
The active site architecture of ammonia-lyases is tailored to bind their specific substrates and facilitate the elimination reaction. While the precise catalytic residues for 3-aminobutyryl-CoA ammonia-lyase are not explicitly detailed in the search results, modeling studies of homologous enzymes provide insights. For instance, in related CoA-dependent ammonia lyases, the active site is designed to accommodate the acyl-CoA substrate. nih.gov Modeling of the active sites of β-valinyl-CoA ammonia lyases, which share functional similarities, suggests the presence of hydrogen bond acceptors, such as the backbone carbonyl oxygens of specific amino acid residues, that interact with the amino group of the substrate. nih.gov This interaction is crucial for positioning the substrate correctly for catalysis. nih.gov
Substrate Analogues and Inhibitor Studies
Studies on the substrate specificity of 3-aminobutyryl-CoA ammonia-lyase have revealed some flexibility. For example, hydroxylamine (B1172632) can act as a substitute for ammonia in the reverse reaction. qmul.ac.ukexpasy.orggenome.jp Additionally, crotonoyl-pantetheine can be used as a substrate instead of crotonoyl-CoA, although it is a less effective substrate. qmul.ac.ukexpasy.orggenome.jp This suggests that the enzyme can tolerate some modifications in the coenzyme A portion of the substrate. Information regarding specific inhibitors for this enzyme is limited in the provided search results.
3-Aminobutanoyl-CoA Transaminase (EC 2.6.1.111) Function
3-Aminobutanoyl-CoA transaminase, also known as acyl-CoA β-transaminase, is another key enzyme in L-lysine degradation pathways in bacteria. expasy.orgqmul.ac.uk Its systematic name is 3-aminobutanoyl-CoA:2-oxoglutarate aminotransferase. qmul.ac.uk
Transamination Reaction Chemistry
This enzyme catalyzes the transfer of an amino group from (3S)-3-aminobutanoyl-CoA to an amino acceptor, typically 2-oxoglutarate. expasy.orgqmul.ac.uk The reaction produces acetoacetyl-CoA and L-glutamate. expasy.orgqmul.ac.uk
(3S)-3-aminobutanoyl-CoA + 2-oxoglutarate ⇌ Acetoacetyl-CoA + L-glutamate expasy.orgqmul.ac.uk
This transamination reaction is a critical step in an alternative lysine fermentation pathway. plos.org Like other transaminases, this enzyme is expected to utilize a pyridoxal-phosphate (PLP) cofactor to facilitate the transfer of the amino group.
Diversity of Amino Acceptors and Donor Specificity
The enzyme demonstrates some flexibility in its substrate specificity. While 2-oxoglutarate is a common amino acceptor, the primary specificity lies with the amino donor. The enzyme is active with other β-amino acyl-CoA compounds, such as 3-amino-5-methylhexanoyl-CoA and 3-amino-3-phenylpropanoyl-CoA. expasy.orgqmul.ac.uk This indicates that the enzyme can accommodate variations in the side chain of the β-amino acyl-CoA substrate. The specificity towards CoA esters appears to be a distinguishing feature of this transaminase. ebi.ac.uk
| Enzyme | EC Number | Reaction | Substrate Specificity Highlights |
| 3-Aminobutyryl-CoA Ammonia-Lyase | 4.3.1.14 | L-3-aminobutyryl-CoA ⇌ Crotonoyl-CoA + NH₃ wikipedia.orgqmul.ac.uk | Hydroxylamine can replace ammonia. qmul.ac.ukexpasy.orggenome.jp Crotonoyl-pantetheine is a poor substrate. qmul.ac.ukexpasy.orggenome.jp |
| 3-Aminobutanoyl-CoA Transaminase | 2.6.1.111 | (3S)-3-aminobutanoyl-CoA + 2-oxoglutarate ⇌ Acetoacetyl-CoA + L-glutamate expasy.orgqmul.ac.uk | Active with other β-amino compounds like 3-amino-5-methylhexanoyl-CoA and 3-amino-3-phenylpropanoyl-CoA. expasy.orgqmul.ac.uk |
Structural Insights into Transaminase Catalysis
While the primary enzyme identified for this compound synthesis is a cleavage enzyme, not a transaminase, understanding transaminase catalysis provides insight into the formation of the amino group crucial for the molecule's precursor. genome.jpresearchgate.net Transaminases, or aminotransferases, are typically pyridoxal-5'-phosphate (PLP)-dependent enzymes that play a vital role in amino acid metabolism by transferring an amino group from a donor molecule to an acceptor keto acid. nih.govmdpi.com
The catalytic mechanism of transaminases operates via a "ping-pong" sequence of two half-reactions. mdpi.com Structural analyses of various transaminases reveal highly conserved features essential for their function. The enzyme's active site is a pocket where the PLP cofactor is bound, typically through a Schiff base linkage to a lysine residue. diva-portal.org This site is meticulously shaped to bind specific substrates, and the precise positioning of amino acid residues within the active site dictates the enzyme's substrate specificity and stereoselectivity. nih.govdiva-portal.org
Pyridoxal-5'-phosphate-dependent transaminases are categorized into different fold types. For instance, transaminases of fold type IV are noted for their potential in biocatalysis. nih.gov The structure of these enzymes features a catalytic domain where substrate binding and the chemical transformation occur. nih.gov The geometric arrangement of the active site and the specific amino acid composition are key determinants of whether the enzyme will exhibit (R)- or (S)-selectivity. nih.gov Structural studies, often using X-ray crystallography, have been instrumental in understanding how these enzymes recognize their substrates and catalyze the amino group transfer with high fidelity. nih.govresearchgate.net This knowledge is crucial for protein engineering efforts aimed at creating novel transaminases with altered substrate specificities for industrial applications. nih.govresearchgate.net
| Structural Feature | Function in Catalysis |
|---|---|
| Active Site Pocket | Binds the substrate and cofactor, providing the optimal environment for the reaction. |
| Pyridoxal-5'-phosphate (PLP) Cofactor | Acts as an intermediate carrier of the amino group. |
| Conserved Lysine Residue | Forms a Schiff base with PLP, anchoring it in the active site. |
| Substrate-Binding Residues | Determine the specificity for the amino donor and acceptor, and the stereoselectivity of the reaction. |
Enzyme Regulation and Control Mechanisms
The enzymes involved in this compound metabolism are subject to rigorous control to ensure that their activity aligns with the cell's metabolic needs. This regulation occurs at multiple levels, including allosteric control, gene expression, and post-translational modifications.
Allosteric Regulation of this compound Modifying Enzymes
Allosteric regulation is a common and rapid method for controlling enzyme activity. fiveable.me It involves the binding of an effector molecule to a site on the enzyme distinct from the active site, known as the allosteric site. units.itwikipedia.org This binding event induces a conformational change in the enzyme's structure, which in turn alters the affinity of the active site for its substrate, thereby modulating the enzyme's catalytic rate. units.itaklectures.com
Allosteric regulators can be either activators, which enhance enzyme activity, or inhibitors, which reduce it. wikipedia.org In many metabolic pathways, the end products often act as allosteric inhibitors of enzymes that function early in the pathway, a process known as feedback inhibition. units.itaklectures.com This mechanism effectively prevents the overproduction of metabolites. While allosteric regulation is a fundamental principle in metabolic control, specific allosteric activators or inhibitors for the 3-keto-5-aminohexanoate cleavage enzyme have not been extensively documented in available research. However, it is a plausible mechanism for regulating the lysine fermentation pathway in response to the cellular concentrations of substrates and products.
Transcriptional and Translational Control of Enzyme Expression
The synthesis of enzymes involved in this compound metabolism is controlled at the level of gene expression, a process known as transcriptional and translational regulation. wikipedia.orgwikipedia.org This ensures that the enzymes are produced only when needed, conserving cellular resources.
Transcriptional control governs the synthesis of messenger RNA (mRNA) from a DNA template. wikipedia.org The expression of genes encoding metabolic enzymes is often regulated by transcription factors, which are proteins that bind to specific DNA sequences (promoters or enhancers) to either activate or repress gene transcription. wikipedia.org For pathways like the anaerobic fermentation of lysine, the expression of the necessary enzymes is likely controlled by global regulators that sense environmental cues, such as the absence of oxygen. frontiersin.org For example, FNR-like proteins are known to control numerous metabolic pathways in bacteria to facilitate adaptation to anaerobic conditions. frontiersin.org
Translational control regulates the synthesis of proteins from mRNA. This can involve mechanisms that affect the stability of the mRNA molecule or the efficiency of its translation by ribosomes. In bacteria, small regulatory RNAs (sRNAs) can play a significant role by binding to mRNA transcripts, which can either inhibit translation or mark the mRNA for degradation. frontiersin.org This level of regulation allows for a rapid response to changing cellular conditions, fine-tuning the levels of specific enzymes.
Post-Translational Modifications Affecting Enzyme Activity
After an enzyme is synthesized, its activity can be further modulated by post-translational modifications (PTMs). wikipedia.org PTMs are covalent chemical changes to a protein that can profoundly affect its function, localization, and stability. thermofisher.com There are over 200 known types of PTMs, carried out by a diverse array of enzymes. thermofisher.com
Common PTMs that regulate enzyme activity include:
Phosphorylation: The addition of a phosphate group by kinases, which can switch an enzyme on or off. wikipedia.org
Acetylation: The addition of an acetyl group, often from acetyl-CoA, to a lysine residue. thermofisher.comnih.gov N-terminal acetylation is one of the most common PTMs in eukaryotes. nih.gov
Glycosylation: The attachment of sugar moieties, which can affect protein folding and stability. wikipedia.orgthermofisher.com
Lipidation: The attachment of lipid molecules, which can target a protein to a membrane. wikipedia.org
Acylation: A broader category that involves the transfer of various acyl groups from their respective acyl-CoA donors to amino acids within a protein. imrpress.com This is particularly relevant as this compound is an acyl-CoA molecule. The availability of different acyl-CoAs can influence which proteins are modified, thereby linking the cell's metabolic state directly to the regulation of protein function. imrpress.com
These modifications provide a dynamic and reversible way to control enzyme function, allowing cells to respond swiftly to internal and external signals.
Metabolic Pathways Involving L 3 Aminobutanoyl Coa
Connections to Broader Coenzyme A Metabolism
Coenzyme A (CoA) and its thioester derivatives, such as L-3-aminobutanoyl-CoA, are at the heart of cellular metabolism, participating in hundreds of anabolic and catabolic reactions. nih.gov They are central to the metabolism of carbohydrates, lipids, and proteins. nih.govimrpress.com
The metabolism of this compound is integrated with fatty acid metabolism at several levels. As an acyl-CoA, it belongs to the class of molecules that are central to the synthesis and oxidation of fatty acids. foodb.cacreative-proteomics.com The degradation of this compound can lead to crotonyl-CoA, an intermediate in the β-oxidation of fatty acids. researchgate.netwikipedia.org Furthermore, the end products of the lysine (B10760008) fermentation pathway, acetate (B1210297) and butyrate (B1204436), are short-chain fatty acids. rhea-db.org Butyryl-CoA, a precursor to butyrate, is also a direct intermediate in the β-oxidation spiral. researchgate.net This positions the anaerobic lysine degradation pathway as a contributor to the cellular pool of metabolites directly linked to fatty acid metabolism.
There is significant cross-talk between the this compound pathway and the central metabolic pools of acetyl-CoA and acetoacetyl-CoA. The synthesis of this compound itself can be dependent on the availability of acetyl-CoA. uniprot.orguniprot.org Conversely, the breakdown of this compound directly feeds into these pools. The action of 3-aminobutanoyl-CoA transaminase produces acetoacetyl-CoA. expasy.orgqmul.ac.uk Acetoacetyl-CoA is a critical metabolic hub; it is the precursor for HMG-CoA in the mevalonate (B85504) pathway for cholesterol biosynthesis and is also a key intermediate in the synthesis and breakdown of fatty acids and ketone bodies. reactome.orgmedchemexpress.com Two molecules of acetyl-CoA can be condensed by the enzyme acetoacetyl-CoA thiolase to form acetoacetyl-CoA, and this reaction is reversible, directly linking the two pools. medchemexpress.comnih.gov This intricate relationship underscores how a specialized amino acid degradation pathway can directly influence core energy and biosynthetic metabolism. biorxiv.org
Integration with Fatty Acid Metabolism
Metabolic Flux Analysis Involving this compound
Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comcreative-proteomics.com By applying MFA to pathways involving this compound, researchers can gain a quantitative understanding of how cells utilize precursors like L-lysine and channel metabolites through this specific intermediate under various physiological conditions. nih.govmdpi.com This approach combines experimental data from isotopic tracer studies with computational modeling to map the flow of carbon throughout the metabolic network. creative-proteomics.com
For the L-lysine degradation pathway, MFA could be used to determine the rate of this compound synthesis from (5S)-5-amino-3-oxohexanoate and its subsequent conversion to acetoacetyl-CoA. Such analysis would reveal the efficiency of this fermentation pathway and identify potential metabolic bottlenecks. oup.com By comparing the metabolic fluxes in different microorganisms or under varying growth conditions (e.g., presence or absence of other nutrients), scientists can elucidate the regulation and physiological role of this specific catabolic route. mdpi.com
Isotopic Labeling Strategies for Pathway Elucidation
Isotopic labeling is a fundamental component of metabolic flux analysis and is essential for elucidating the connectivity of metabolic pathways. creative-proteomics.com This strategy involves supplying a substrate enriched with a stable isotope (e.g., ¹³C or ¹⁵N) to a biological system and tracking the incorporation of the isotope into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. escholarship.org
To investigate the pathway involving this compound, one could use L-lysine uniformly labeled with ¹³C (U-¹³C₆-L-lysine) as a tracer. As the labeled lysine is catabolized by bacteria like F. nucleatum, the ¹³C atoms are incorporated into the pathway intermediates. capes.gov.br The mass spectrometer can then detect the mass shift in this compound and its subsequent products, confirming the metabolic route and quantifying the contribution of lysine to its formation. escholarship.orgbiorxiv.org For example, early studies utilized ¹⁴C-labeled lysine to trace its carbon atoms to the end products acetate and butyrate, confirming the cleavage of the lysine backbone, a process that generates the precursors to this compound. nih.govcapes.gov.br
The table below illustrates a hypothetical labeling pattern for key intermediates in the lysine degradation pathway when U-¹³C₆-L-lysine is used as the tracer. The number of labeled carbons (M+n) indicates how the carbon skeleton is processed through the pathway.
| Compound Name | Unlabeled Molecular Formula | Expected Labeling from U-¹³C₆-L-Lysine |
| L-Lysine | C₆H₁₄N₂O₂ | M+6 |
| (5S)-5-amino-3-oxohexanoate | C₆H₁₁NO₃ | M+6 |
| Acetyl-CoA (co-substrate) | C₂₃H₃₈N₇O₁₇P₃S | M+0 (unlabeled) |
| This compound | C₂₅H₄₂N₈O₁₇P₃S | M+4 |
| Acetoacetate (B1235776) (co-product) | C₄H₆O₃ | M+2 |
This table presents a simplified, theoretical labeling pattern. Actual observed labeling may vary based on metabolic branching and isotopic dilution.
Quantitative Assessment of Metabolic Intermediates
The precise quantification of metabolic intermediates such as this compound is crucial for a complete understanding of metabolic flux and regulation. The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This method offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance acyl-CoA species within complex biological matrices. researchgate.netresearchgate.net
Quantitative analysis of acyl-CoAs by LC-MS/MS typically involves stable isotope dilution, which is considered the gold standard. acs.org This approach uses a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) as an internal standard. nih.govnih.gov The internal standard is added to the sample at the beginning of the extraction process and co-analyzed with the endogenous, unlabeled compound. By comparing the signal intensity of the unlabeled analyte to the labeled standard, precise and accurate quantification can be achieved, as the internal standard corrects for variations in sample extraction, recovery, and instrument response. nih.govacs.org
The following table provides an example of quantitative data for various short-chain acyl-CoA species measured in rat liver tissue using an LC-MS/MS method. While data for this compound is not specified, the table illustrates the typical concentration ranges and the type of quantitative information that can be obtained for related metabolites using modern analytical platforms.
| Acyl-CoA Species | Concentration in Rat Liver (nmol/g wet weight) |
| Acetyl-CoA | ~ 50 - 100 |
| Succinyl-CoA | ~ 20 - 40 |
| Propionyl-CoA | < 5 |
| Butyryl-CoA | ~ 5 - 10 |
| Isovaleryl-CoA | < 5 |
| Malonyl-CoA | < 5 |
Data adapted from studies on rat liver acyl-CoA concentrations to illustrate representative quantitative results. mdpi.com Actual concentrations can vary significantly based on tissue type, physiological state, and analytical methodology.
Microbial Systems and L 3 Aminobutanoyl Coa Metabolism
Distribution and Phylogenetics of L-3-Aminobutanoyl-CoA Related Enzymes Across Microorganisms
The capacity to metabolize lysine (B10760008) via the pathway involving this compound is not ubiquitous across the microbial world but is rather concentrated in specific groups of anaerobic bacteria. The enzymes central to this pathway, particularly the 3-keto-5-aminohexanoate cleavage enzyme (Kce), have been identified in diverse bacterial phyla, indicating a complex evolutionary history.
The anaerobic fermentation of lysine is a well-documented metabolic strategy in select genera of anaerobic bacteria. Cell-free extracts of Fusobacterium nucleatum have been shown to catalyze the reactions of the 3-keto,5-aminohexanoate pathway of lysine degradation, which was previously described in lysine-fermenting clostridia. nih.govcapes.gov.br This highlights a shared metabolic capability between these distinct bacterial groups.
Clostridium : Certain species within this genus are classic examples of lysine-fermenting bacteria. Studies on Clostridium subterminale SB4 and other lysine-fermenting clostridia have detailed the pathway leading to acetate (B1210297) and butyrate (B1204436), which proceeds through this compound. researchgate.netnih.govnih.gov The enzyme L-3-aminobutyryl coenzyme A deaminase, which acts on a related intermediate, was purified from a lysine-fermenting Clostridium species. nih.gov
Fusobacterium : Fusobacterium nucleatum is a prominent resident of the human oral cavity and gut that can ferment lysine for energy. researchgate.net Research has confirmed that it utilizes the same 3-keto,5-aminohexanoate pathway found in clostridia, and its Kce enzyme has been characterized. nih.govcapes.gov.br
Cloacimonas : "Candidatus Cloacamonas acidaminovorans," an uncultivated bacterium identified through metagenomics in anaerobic digesters, also possesses the complete gene set for lysine fermentation. nih.govresearchgate.net The Kce enzyme from this organism has been structurally and biochemically characterized, providing significant insight into its function. nih.govnih.govresearchgate.net
With the advent of genomics and metagenomics, the genes encoding the lysine fermentation pathway have been identified in a growing number of bacteria beyond the initial model organisms. The identification of the genes kdd (L-erythro-3,5-diaminohexanoate dehydrogenase), kce (3-keto-5-aminohexanoate cleavage enzyme), and kal (3-aminobutyryl-CoA ammonia (B1221849) lyase) has enabled the detection of this pathway in sequenced genomes. nih.gov A 2019 analysis of (meta)genomic data revealed that while the acetyl-CoA pathway is the most prevalent route to butyrate production, the lysine pathway is also significant, particularly within the phylum Bacteroidetes. sci-hub.se
Table 1: Distribution of the 3-Keto-5-Aminohexanoate Cleavage Enzyme (Kce) and Associated Lysine Fermentation Pathway Genes in Various Bacteria
| Phylum | Family | Species/Strain | Key Genes Identified |
|---|---|---|---|
| Fusobacteriota | Fusobacteriaceae | Fusobacterium nucleatum subsp. nucleatum ATCC 25586 | kdd, kce, kal |
| Candidatus Cloacimonadota | Candidatus Cloacimonadaceae | "Candidatus Cloacamonas acidaminovorans" (Evry strain) | kdd, kce, kal |
| Bacillota (Firmicutes) | Clostridiaceae | Clostridium subterminale SB4 | kamA (first step), pathway implied |
| Bacillota (Firmicutes) | Lachnospiraceae | Multiple candidate strains | Lysine pathway genes |
| Bacillota (Firmicutes) | Ruminococcaceae | Multiple candidate strains | Lysine pathway genes |
| Bacteroidota | Porphyromonadaceae | Porphyromonas species | Lysine pathway genes |
| Bacteroidota | Bacteroidaceae | Bacteroidetes phylum metagenome contig | kdd, kce, kal |
This table is generated from data found in references nih.govnih.govresearchgate.netsci-hub.se.
The lysine fermentation pathway demonstrates both evolutionary conservation and divergence. The core enzymatic steps, including the formation of this compound by Kce, are conserved across different bacterial phyla, as evidenced by the similarity of the pathway in Fusobacterium and Clostridium. capes.gov.br The Kce enzyme itself is the founding member of a large protein family, DUF849, suggesting a common ancestor for these proteins that has since diversified. nih.govnih.gov
Divergence is evident in the genetic organization and regulation of the pathway. While the core genes are often clustered, their specific arrangement and the presence of accessory genes can vary between organisms. researchgate.net Furthermore, an alternative lysine fermentation pathway has been discovered through metagenomic analysis. This alternative route involves a novel β-transaminase that converts 3-aminobutyryl-CoA into acetoacetyl-CoA using 2-ketoglutarate as an amine acceptor, representing a significant metabolic divergence from the canonical pathway that uses an ammonia lyase. researchgate.netresearchgate.net
Identification in Specific Bacterial Species and Strains
Functional Genomics and Proteomics Approaches
Functional genomics and proteomics have been instrumental in identifying the genes of the lysine fermentation pathway and are beginning to shed light on their regulation and function within the broader metabolic network of the cell.
The genes responsible for lysine fermentation are frequently organized into functional gene clusters, which facilitates their co-regulation. Analysis of the genomes of lysine-fermenting bacteria has revealed distinct organizational models for these clusters. researchgate.net
In Fusobacterium nucleatum and "Candidatus Cloacamonas acidaminovorans", the key genes of the pathway, including kdd, kce, and kal, are found in close proximity on the chromosome. nih.govresearchgate.net This physical linkage supports their coordinated expression as an operon. In some Porphyromonas species, the gene cluster for lysine fermentation is uniquely co-located with genes for the acetyl-CoA pathway to butyrate. sci-hub.se This suggests a tight metabolic integration where acetoacetyl-CoA, a product of lysine breakdown, can be directly channeled into the acetyl-CoA pathway. sci-hub.se
Table 2: Organization of the Lysine Fermentation Gene Cluster in Selected Anaerobic Bacteria
| Organism | Gene Cluster Organization | Notes |
|---|---|---|
| Fusobacterium nucleatum ATCC 25586 | Genes for the pathway are clustered together. | The cluster contains kdd, kce, and kal, among others. researchgate.net |
| "Candidatus Cloacamonas acidaminovorans" | Genes are organized in a cluster, though interrupted by a large insertion. | The core functional genes remain linked. researchgate.net |
| Bacteroidetes phylum (from metagenome) | A compact gene cluster containing the key pathway enzymes. | Demonstrates the presence of this metabolic module in uncultivated bacteria. researchgate.net |
| Porphyromonas species | Lysine pathway genes are co-located with acetyl-CoA pathway genes in the same operon. | Suggests direct channeling of the intermediate acetoacetyl-CoA. sci-hub.se |
This table is generated from data found in references researchgate.netsci-hub.se.
While comprehensive proteomics studies profiling the expression of this compound-related enzymes under different conditions are limited, regulatory mechanisms can be inferred from genomic data and studies of related pathways. The expression of metabolic pathways in anaerobic bacteria is tightly controlled in response to environmental cues, primarily the availability of electron acceptors like oxygen. nih.gov Global regulators such as FNR (Fumarate and Nitrate (B79036) Reduction) and ArcA/B (Aerobic Respiration Control) are known to control the switch between aerobic and anaerobic metabolism, and their influence likely extends to catabolic pathways like lysine fermentation. nih.govnih.govscirp.org
More specifically for this pathway, recent research in F. nucleatum has shown that a two-component signal transduction system, CarRS, regulates the expression of the lysine metabolic pathway. researchgate.net This indicates a dedicated regulatory system that likely responds to the availability of lysine or related metabolites in the environment. In Clostridium sticklandii, a related organism, amino acids are observed to be degraded in a preferential and sequential manner, which points to sophisticated regulatory networks controlling the expression of these degradation pathways. researchgate.net These findings suggest that the genes involved in this compound metabolism are not constitutively expressed but are instead induced when lysine is available as a substrate for fermentation.
Metagenomic Discovery of Novel this compound Related Enzymes
Metagenomics, the study of genetic material recovered directly from environmental samples, has become a powerful tool for enzyme discovery, bypassing the need to cultivate individual microbial species. ucc.ienih.gov This approach provides access to the vast, un-tapped biochemical diversity of the microbial world, leading to the identification of novel enzymes with unique catalytic capabilities. ucc.ie Functional metagenomics, which involves screening environmental DNA (eDNA) libraries for specific activities, has been particularly fruitful in this endeavor. ucc.ienih.gov
A prime example of this strategy is the discovery of novel transaminases involved in this compound metabolism. Research into an anaerobic digester of a wastewater treatment plant led to the identification and characterization of a new β-transaminase from a metagenomic library. researchgate.net This enzyme, designated CoA-β-AT, catalyzes the conversion of this compound to acetoacetyl-CoA, using 2-ketoglutarate as the amine acceptor. researchgate.net This discovery was significant as it provided a key missing link in an alternative pathway for lysine fermentation. researchgate.net Such sequence- and activity-based screening of metagenomes from diverse environments, like contaminated soils and marine viromes, continues to expand the known catalog of microbial enzymes, including those related to CoA-dependent pathways. ucc.ienih.gov
Table 1: Metagenome-Derived this compound Transaminase
| Attribute | Description | Source |
| Enzyme Name | CoA-β-AT (3-aminobutanoyl-CoA aminotransferase) | researchgate.net |
| EC Number | 2.6.1.111 | figshare.com |
| Metagenomic Source | Anaerobic digester of a wastewater treatment plant | researchgate.net |
| Catalytic Reaction | This compound + 2-Ketoglutarate ⇌ Acetoacetyl-CoA + L-Glutamate | researchgate.net |
| Metabolic Pathway | Alternative Lysine Fermentation | researchgate.net |
| Significance | Provided evidence for a hypothetical metabolic pathway in uncultivated bacteria. | researchgate.net |
Physiological Significance in Microbial Metabolism
Contribution to Carbon and Nitrogen Cycling in Microbial Ecosystems
This compound is a key intermediate in specific microbial metabolic pathways that directly contribute to the biogeochemical cycling of carbon and nitrogen. researchgate.netau.dk Its primary role is within the anaerobic fermentation of L-lysine, a common amino acid released during the decomposition of proteins in organic matter. researchgate.netresearchgate.net In this pathway, microorganisms convert lysine to this compound, which is then deaminated by a transaminase. researchgate.net
This single enzymatic step has dual importance for nutrient cycles:
Carbon Cycling : The reaction converts this compound into acetoacetyl-CoA. researchgate.net Acetoacetyl-CoA is a central metabolic hub that can be channeled into the tricarboxylic acid (TCA) cycle for energy generation or used as a building block for the biosynthesis of fatty acids and other compounds, thereby ensuring the carbon from lysine is reintegrated into microbial biomass or respired. frontiersin.org
Nitrogen Cycling : The transamination reaction transfers the amino group from this compound to an acceptor molecule, typically 2-ketoglutarate, producing L-glutamate. researchgate.net This process, a form of ammonification, releases the nitrogen from the amino acid into a bioavailable form. The resulting L-glutamate can be used for biosynthesis or further metabolized, releasing ammonium (B1175870) (NH₄⁺), a critical nutrient for many organisms in the ecosystem. au.dkmdpi.com
By linking the degradation of a protein-derived amino acid to central carbon metabolism and the release of inorganic nitrogen, the metabolism of this compound is an important microbial function for nutrient turnover in anaerobic ecosystems. researchgate.netnih.gov
Table 2: Nutrient Cycling Contribution of this compound Transamination
| Input Compound | Output Compound | Contribution to Cycle |
| This compound | Acetoacetyl-CoA | Carbon Cycle: Feeds a C4 molecule into central metabolism (e.g., TCA cycle). |
| 2-Ketoglutarate | L-Glutamate | Nitrogen Cycle: Incorporates an amine group, making it available for biosynthesis or release as ammonia. |
Adaptive Roles in Niche-Specific Metabolism
The metabolic pathways involving this compound are not ubiquitous; rather, they represent specialized adaptations that allow microorganisms to thrive in specific, often challenging, environmental niches. nih.gov The presence of the lysine fermentation pathway via this compound is a hallmark of anaerobic environments where proteinaceous substrates are available, but common electron acceptors like oxygen or nitrate are scarce. researchgate.netnih.gov
This metabolic capability provides a distinct advantage in several ecosystems:
Anaerobic Digesters : In engineered systems like wastewater treatment plants, complex microbial communities break down organic waste. The fermentation of amino acids, including lysine, is a key process for carbon and energy acquisition among fermentative bacteria. researchgate.net
Marine Sediments : These environments are typically anoxic and rich in organic detritus. Microbes in marine sediments can scavenge this compound from other fermenting organisms, indicating its role as a shared metabolite in complex food webs. researchgate.net
Haloalkaliphilic Environments : In extreme environments such as soda lakes, certain anaerobic bacteria like Anoxynatronum sibiricum utilize amino acid degradation pathways, including the conversion of lysine to intermediates like 3-aminobutyryl-CoA, to support growth under conditions of high salinity and alkalinity. researchgate.net
Human Gut Microbiome : The gut is a complex anaerobic environment where microbial competition for resources is intense. The ability to ferment amino acids provides a competitive edge, allowing certain species to occupy specific trophic roles within the microbial community. nih.gov
In these niches, the ability to ferment lysine via this compound allows organisms to harness carbon and energy from proteins when more easily metabolized carbohydrates may be limited, demonstrating a clear adaptive strategy for survival and growth. nih.govnih.gov
Table 3: Niche-Specific Occurrence of this compound Metabolism
| Niche | Environmental Condition | Evidence/Significance | Source(s) |
| Anaerobic Wastewater Digester | Anoxic, high organic load | Metagenomic discovery of this compound transaminase. | researchgate.net |
| Marine Sediments | Anoxic, complex microbiome | Genes for lysine fermentation variants found in metagenome-assembled genomes (MAGs). | researchgate.net |
| Soda Lakes | High salinity, high alkalinity, anoxic | Genome of Anoxynatronum sibiricum suggests lysine degradation via 3-aminobutyryl-CoA. | researchgate.net |
| Human Gut | Anoxic, competitive, diet-dependent substrates | Trophic roles defined by the ability to consume fermentation end-products and amino acids. | nih.gov |
Advanced Methodologies for L 3 Aminobutanoyl Coa Research
Spectroscopic and Spectrometric Techniques for Reaction Monitoring
Real-time monitoring of enzymatic reactions involving L-3-aminobutanoyl-CoA is essential for determining kinetic parameters and understanding reaction mechanisms. Spectroscopic and spectrometric techniques offer sensitive and continuous ways to track these reactions.
UV-Vis Spectroscopy for Enzyme Activity Assays
UV-Vis spectroscopy is a widely used technique for continuously monitoring enzyme activity. For enzymes that catalyze the formation or cleavage of this compound, assays can be designed to follow the change in absorbance of a substrate, product, or cofactor.
A prime example is the reaction catalyzed by 3-keto-5-aminohexanoate cleavage enzyme (Kce), which can proceed in the reverse direction to synthesize 3-keto-5-aminohexanoate from this compound and acetoacetate (B1235776). While a direct spectrophotometric assay for this compound is not commonly described, the activity of enzymes that produce or consume related thioesters can be monitored. For instance, in the reverse reaction of Kce, the formation of acetoacetyl-CoA from other substrates can be monitored at 310 nm in the presence of Mg2+ ions. nih.gov This wavelength corresponds to the enolate form of acetoacetyl-CoA, which has a distinct absorbance. The molar extinction coefficient for this species allows for the direct calculation of reaction velocity.
Table 1: Spectroscopic Parameters for a Related Acyl-CoA Reaction
| Compound Monitored | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | pH | Cofactor |
| Acetoacetyl-CoA (enolate) | 310 | 11,900 | 8.1 | Mg²⁺ |
This data, while for a related compound, illustrates the principle that can be applied to develop assays for enzymes acting on this compound, provided a suitable chromophoric substrate or product is involved.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Detection and Quantification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and highly sensitive technique for the detection and quantification of metabolites, including acyl-CoAs like this compound, in complex biological samples. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
While specific, detailed LC-MS methods for the routine quantification of this compound are not extensively documented in publicly available literature, the general principles for acyl-CoA analysis are well-established. A typical workflow would involve:
Sample Preparation: Extraction of metabolites from cells or tissues, often using a cold solvent mixture (e.g., methanol/acetonitrile (B52724)/water) to quench metabolic activity and precipitate proteins.
Chromatographic Separation: Separation of this compound from other cellular components using reverse-phase liquid chromatography. The choice of column (e.g., C18) and mobile phase gradient (typically a mixture of an aqueous buffer with an organic solvent like acetonitrile or methanol) is critical for achieving good resolution.
Mass Spectrometric Detection: The eluting this compound is ionized, commonly using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is detected. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often employed, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.
The development of a robust LC-MS method for this compound would require the synthesis of a stable isotope-labeled internal standard for accurate quantification.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation within Enzyme Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-level structural and dynamic information about molecules in solution. In the context of this compound research, NMR can be used to study the binding of this metabolite to its target enzymes and to elucidate the structural changes that occur upon binding.
Although specific NMR studies on this compound bound to an enzyme are not readily found in the literature, studies on other acyl-CoA-enzyme complexes provide a framework for how such investigations could be conducted. For example, 1D and 2D NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be used to identify which parts of the this compound molecule are in close contact with the enzyme.
Furthermore, by using isotopically labeled (e.g., ¹³C, ¹⁵N) this compound or enzyme, one can perform more detailed structural studies. Chemical shift perturbation mapping, where changes in the chemical shifts of enzyme or ligand resonances upon complex formation are monitored, can reveal the binding site and conformational changes. For instance, studies on the binding of acetyl-CoA to enzymes have utilized ¹³C-labeled acetyl-CoA to probe the electronic environment of the bound ligand. researchgate.net Similar approaches could be applied to understand the interaction of this compound with its partner enzymes.
Recombinant Enzyme Production and Purification Strategies
To perform detailed biochemical and structural studies of enzymes that modify this compound, it is essential to produce large quantities of pure, active protein. Recombinant DNA technology provides the means to achieve this.
Heterologous Expression Systems for this compound Modifying Enzymes
The most common approach for producing enzymes that act on this compound is through heterologous expression, where the gene encoding the enzyme is cloned into a suitable expression vector and introduced into a host organism. Escherichia coli is the most widely used host for this purpose due to its rapid growth, well-understood genetics, and the availability of a wide range of expression vectors and strains.
Research on the lysine (B10760008) fermentation pathway has demonstrated the successful recombinant production of 3-keto-5-aminohexanoate cleavage enzyme (Kce) in E. coli. researchgate.netnagahama-i-bio.ac.jp In these studies, the kce gene was cloned into an expression vector, likely under the control of an inducible promoter (e.g., the T7 promoter, inducible by IPTG). The use of specialized E. coli strains, such as ArcticExpress (DE3), which contains chaperonins that aid in the proper folding of recombinant proteins at low temperatures, has also been reported for the expression of related enzymes. nih.gov
Table 2: Example of a Heterologous Expression System for a Related Enzyme
| Enzyme | Gene | Expression Host | Vector Backbone (example) | Inducer |
| 3-keto-5-aminohexanoate cleavage enzyme | kce | Escherichia coli | pZASS | IPTG |
Chromatographic and Biophysical Methods for Enzyme Characterization
Following successful expression, the recombinant enzyme must be purified to homogeneity. A common strategy is to engineer a purification tag (e.g., a polyhistidine-tag) onto the N- or C-terminus of the enzyme. This allows for efficient purification using affinity chromatography.
For the 3-keto-5-aminohexanoate cleavage enzyme, a detailed purification protocol has been described. researchgate.net This involves:
Cell Lysis: Breaking open the E. coli cells to release the recombinant protein.
Affinity Chromatography: Using a Ni²⁺-NTA (nickel-nitrilotriacetic acid) resin to specifically bind the His-tagged enzyme. The bound protein is then eluted using a high concentration of imidazole.
Further Purification (optional): Depending on the required purity, additional chromatographic steps such as size-exclusion chromatography (gel filtration) or ion-exchange chromatography may be employed to remove any remaining contaminants.
Once a pure enzyme is obtained, its biophysical properties can be characterized. Techniques such as SDS-PAGE are used to confirm the molecular weight and purity of the enzyme. The oligomeric state of the enzyme in solution can be determined by analytical size-exclusion chromatography. For structural studies, the purified enzyme can be subjected to crystallization trials, and the resulting crystals analyzed by X-ray crystallography to determine the three-dimensional structure of the enzyme. researchgate.net This has been successfully achieved for the 3-keto-5-aminohexanoate cleavage enzyme, providing valuable insights into its catalytic mechanism. researchgate.netnagahama-i-bio.ac.jp
Structural Biology Approaches
Structural biology provides indispensable tools for visualizing the three-dimensional architecture of enzymes and their complexes at an atomic level. These methodologies are crucial for understanding the precise mechanisms of enzyme catalysis, substrate recognition, and regulation. For this compound, structural approaches can illuminate how it is synthesized, recognized, and utilized by various enzymes.
X-ray Crystallography of this compound Bound Enzymes
X-ray crystallography is a cornerstone technique for determining high-resolution three-dimensional structures of proteins and other biological macromolecules. wikipedia.orgberstructuralbioportal.org The method involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. wikipedia.orgbiologiachile.cl
In the context of this compound research, this technique is applied to enzymes that either produce or use this compound as a substrate. While a crystal structure of an enzyme in a complex directly with this compound is not prominently documented, studies on closely related enzymes provide a clear blueprint for this research. A notable example is the structural and biochemical characterization of the 3-keto-5-aminohexanoate cleavage enzyme (Kce). researchgate.net Kce is involved in the anaerobic fermentation of lysine and catalyzes a retro-Claisen reaction that yields acetoacetate and 3-aminobutyryl-CoA. researchgate.net
Researchers determined the crystal structure of Kce from Fusobacterium nucleatum in its native form and in complex with substrates, revealing a homotetrameric assembly with a triose phosphate (B84403) isomerase (TIM) barrel fold. researchgate.net Although the structure with the final product, this compound, was not captured directly, the high-resolution models of the native enzyme and substrate-bound states allowed for detailed mechanistic inferences. researchgate.net The structural data, collected at resolutions ranging from 1.28 Å to 1.75 Å, provided a clear view of the active site, including a catalytic Zn(2+) ion, which was crucial for proposing a detailed reaction mechanism. researchgate.net Such studies are vital as they provide a static snapshot that can be used as a basis for understanding substrate binding and catalysis. biologiachile.cl
Table 1: X-ray Crystallography Data for Kce Enzyme This table is representative of data typically collected in such an experiment, based on findings from the study on the Kce enzyme. researchgate.net
| Parameter | Native Kce | Kce with Substrate Analog |
| PDB Code | e.g., 2YDR | e.g., 2YDS |
| Resolution (Å) | 1.60 | 1.28 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell (a, b, c in Å) | 80.1, 105.4, 160.2 | 80.5, 105.8, 160.5 |
| R-work / R-free (%) | 16.5 / 20.1 | 15.8 / 18.9 |
| No. of Protein Atoms | 10,250 | 10,300 |
| No. of Water Molecules | 850 | 1,100 |
Cryo-Electron Microscopy for Complex Assemblies
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and dynamic macromolecular complexes that are difficult to crystallize. azolifesciences.com The method involves flash-freezing biological samples in a thin layer of vitreous ice, preserving them in a near-native hydrated state. azolifesciences.com Thousands of two-dimensional projection images of the particles are then captured with an electron microscope and computationally reconstructed into a three-dimensional model. azolifesciences.comelifesciences.org
For this compound research, cryo-EM is particularly promising for studying large, multi-enzyme complexes involved in metabolic pathways where this compound is an intermediate. cuni.cz For example, some metabolic pathways, like fatty acid synthesis or polyketide synthesis, involve large, dynamic assemblies. If this compound were to be involved in such a system, cryo-EM would be the ideal tool to visualize the entire machinery at work. The technique is capable of determining structures of sub-100 kDa proteins, a domain once thought to be solely the purview of X-ray crystallography and NMR. nih.gov
While specific cryo-EM studies focusing on this compound are not yet prevalent, the application of cryo-EM to other CoA-utilizing enzymes, such as the 82-kDa malate (B86768) synthase G, demonstrates its power. nih.gov This study revealed the enzyme's global fold and conformational flexibility, providing insights that are complementary to crystallographic data. nih.gov For this compound, cryo-EM could be used to study enzymes like a putative this compound ligase as part of a larger metabolic complex, revealing how substrates are channeled between active sites and how the complex is regulated. cuni.cz
Computational Modeling of Enzyme-Substrate Interactions
Computational modeling serves as a powerful complement to experimental structural methods, providing insights into the dynamic aspects of enzyme-substrate interactions that are often difficult to capture experimentally. nih.govdiva-portal.org Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a substrate like this compound binds to an enzyme and to model the catalytic process over time. diva-portal.org
The study of the 3-keto-5-aminohexanoate cleavage enzyme (Kce) provides an excellent example of integrating computational modeling with structural data. researchgate.net Using the high-resolution crystal structure as a starting point, researchers employed molecular docking simulations with software like Autodock Vina to predict the binding poses of acetyl-CoA and various reaction intermediates within the Kce active site. researchgate.net These docking studies, combined with energy minimization, helped to build a comprehensive model of the entire catalytic cycle. researchgate.net The models illustrated how the 3-aminobutyryl-CoA product is oriented within the active site prior to its release. researchgate.net
This integrated approach is invaluable for:
Predicting Binding Modes: Docking can suggest the most likely conformation of this compound in an enzyme's active site, highlighting key interactions with amino acid residues.
Understanding Reaction Mechanisms: By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the catalytic mechanism at a quantum mechanical level (using QM/MM methods). diva-portal.org
Guiding Enzyme Engineering: Computational models can predict how specific mutations might alter substrate specificity or catalytic efficiency, guiding the rational design of novel enzymes. frontiersin.org
Table 2: Computational Methods in this compound Enzyme Research This table outlines common computational techniques and their applications in studying enzyme-substrate interactions.
| Computational Method | Purpose | Example Software | Key Insight Gained |
| Molecular Docking | Predicts the preferred binding orientation of a ligand (e.g., this compound) to a protein. | Autodock Vina, GOLD | Identification of key active site residues and initial binding conformation. researchgate.net |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to study protein flexibility and ligand stability. | GROMACS, AMBER | Reveals conformational changes upon substrate binding and the dynamic nature of the enzyme-substrate complex. |
| QM/MM | (Quantum Mechanics/Molecular Mechanics) | Studies the electronic details of the chemical reaction in the active site (QM) within the context of the larger protein environment (MM). | |
| Homology Modeling | Predicts the 3D structure of a protein based on its amino acid sequence and the known structure of a related protein. | SWISS-MODEL, Phyre2 | Provides a structural model for enzymes when experimental structures are unavailable, enabling initial docking studies. |
Future Directions and Research Perspectives
Unraveling Undiscovered Enzymatic Transformations of L-3-Aminobutanoyl-CoA
The known metabolic fate of this compound is primarily centered on its role in lysine (B10760008) fermentation, but its full enzymatic interactivity remains an open field of study. Future research will likely uncover novel enzymes that synthesize or modify this compound, expanding its known metabolic functions.
Key research focuses include:
Identification of Novel Transaminases: While a 3-aminobutanoyl-CoA transaminase (EC 2.6.1.111) is listed in enzyme databases, the specific enzymes performing this function in various organisms are not well-characterized. expasy.org Identifying and characterizing these transaminases could reveal new links between amino acid metabolism and other pathways.
Exploring Acyltransferases: Investigating whether this compound can act as a substrate for acyltransferases other than those in its direct catabolic pathway could uncover new biosynthetic products derived from this intermediate.
Characterization of Hydratases and Dehydrogenases: Beyond its deamination to crotonoyl-CoA, this compound could potentially be acted upon by hydratases or dehydrogenases, leading to hydroxylated or keto-derivatives with unknown biological activities. The conversion of its downstream product, crotonoyl-CoA, to L-β-hydroxybutyryl-CoA is known, suggesting that similar transformations might be possible.
A summary of currently recognized and putative enzymatic reactions involving this compound is presented below.
Table 1: Known and Putative Enzymatic Transformations of this compound
| Enzyme/Enzyme Class | EC Number | Reaction | Metabolic Context | Organism Type (Example) | Reference(s) |
|---|---|---|---|---|---|
| 3-Keto-5-aminohexanoate Cleavage Enzyme | GO:0043720 | 3-Keto-5-aminohexanoate + Acetyl-CoA → this compound + Acetoacetate (B1235776) | Lysine Fermentation (Synthesis) | Bacteria (Clostridium, Fusobacterium) | researchgate.netebi.ac.uk |
| 3-Aminobutyryl-CoA Ammonia-Lyase | 4.3.1.14 | This compound → Crotonoyl-CoA + NH₃ | Lysine Fermentation (Degradation) | Bacteria (Clostridium) | researchgate.net |
| 3-Aminobutanoyl-CoA Transaminase | 2.6.1.111 | This compound + α-Ketoglutarate ⇌ Acetoacetyl-CoA + L-Glutamate | Lysine Fermentation (Alternative) | Bacteria (from Metagenome) | expasy.orgresearchgate.net |
Engineering Microbial Pathways for Targeted Bioproduction
Metabolic engineering aims to rewire the metabolism of microorganisms to produce valuable chemicals. frontiersin.org this compound is a strategic intermediate for such engineering efforts due to its position in the lysine degradation pathway, which can be harnessed for bioproduction.
The primary target for engineering is the production of crotonoyl-CoA, a versatile chemical precursor. researchgate.net By manipulating the lysine fermentation pathway in robust microbial hosts like E. coli or Corynebacterium glutamicum, it is possible to channel the carbon flux from lysine towards crotonoyl-CoA.
Potential engineering strategies include:
Overexpression of Pathway Genes: Increasing the expression of genes encoding the enzymes that convert lysine to this compound and subsequently to crotonoyl-CoA.
Deletion of Competing Pathways: Knocking out genes that divert intermediates away from the desired pathway, such as those that further metabolize crotonoyl-CoA into other products.
Host Selection and Optimization: Utilizing microorganisms that naturally possess a high flux through amino acid catabolic pathways or engineering hosts to improve precursor supply and tolerance to the final product.
Table 2: Proposed Engineered Pathway from L-Lysine to Crotonoyl-CoA
| Step | Reaction | Enzyme | Gene Source (Example) |
|---|---|---|---|
| 1 | L-Lysine → L-β-Lysine | Lysine-2,3-aminomutase | Clostridium species |
| 2 | L-β-Lysine → L-Erythro-3,5-diaminohexanoate | β-Lysine-5,6-aminomutase | Clostridium species |
| 3 | L-Erythro-3,5-diaminohexanoate → 3-Keto-5-aminohexanoate | L-Erythro-3,5-diaminohexanoate Dehydrogenase | Fusobacterium nucleatum |
| 4 | 3-Keto-5-aminohexanoate + Acetyl-CoA → this compound + Acetoacetate | 3-Keto-5-aminohexanoate Cleavage Enzyme | Fusobacterium nucleatum |
| 5 | This compound → Crotonoyl-CoA + NH₃ | 3-Aminobutyryl-CoA Ammonia-Lyase | Clostridium species |
This table outlines a potential biosynthetic route that could be engineered into a suitable microbial host.
Elucidating Regulatory Networks Governing this compound Homeostasis
The intracellular concentration of any metabolite is tightly controlled through complex regulatory networks to maintain cellular homeostasis. mdpi.com For this compound, these networks are largely uncharacterized but can be inferred from the general principles of amino acid and acyl-CoA metabolism.
Future research should focus on:
Transcriptional Regulation: Identifying transcription factors that control the expression of genes in the lysine catabolic pathway in response to nutrient availability (e.g., high lysine concentrations). mdpi.com
Allosteric Regulation: Investigating how the activity of pathway enzymes is modulated by other metabolites. The activity of many catabolic enzymes is regulated by the ratios of key metabolic indicators, such as NADH/NAD⁺ and acyl-CoA/CoA-SH. frontiersin.orgmdpi.com
Acyl-CoA Pool Dynamics: Understanding how the concentration of this compound is balanced within the broader acyl-CoA pool. The intracellular concentration of free acyl-CoA esters is strictly controlled, and competition between different acyl-CoAs for enzymes can be a powerful regulatory mechanism. nih.gov The generation of this compound is dependent on the availability of both its precursor and free Coenzyme A, while its consumption is tied to the cell's demand for its downstream products.
Comparative Analysis Across Diverse Biological Domains
This compound is formed from the breakdown of an essential amino acid, lysine, a process that occurs across the tree of life. However, the specifics of this pathway and the role of this compound may differ significantly between Bacteria, Archaea, and Eukarya.
Bacteria: In several anaerobic and facultative anaerobic bacteria, this compound is a well-established intermediate in the lysine fermentation pathway, which allows these organisms to use lysine as a carbon and energy source. researchgate.net This pathway is a key catabolic route in organisms like Clostridium and Fusobacterium.
Eukarya: In eukaryotes, lysine degradation occurs in the mitochondria. The pathway proceeds through saccharopine and glutaryl-CoA to eventually yield crotonoyl-CoA, which is then converted to acetyl-CoA. researchgate.net this compound is therefore an intramitochondrial intermediate in this conserved catabolic process, linking amino acid breakdown to central energy metabolism.
Archaea: The metabolism of this compound in Archaea is the least understood. While archaea possess pathways for lysine biosynthesis that are distinct from the common bacterial pathways, their lysine catabolism routes are not fully elucidated. mdpi.comnih.gov However, many archaea, particularly those in the Crenarchaeota and Euryarchaeota phyla, possess robust pathways for metabolizing crotonoyl-CoA, the product of this compound deamination. wwu.edunih.gov Some species utilize a bifunctional enzyme for this conversion, whereas others like Metallosphaera sedula have multiple distinct enzymes, suggesting diverse and adaptable metabolic strategies. nih.govvulcanchem.com The presence of this downstream metabolic capability implies that if this compound is produced, archaea are equipped to process it, although its precise role and prevalence in this domain await further investigation.
Q & A
Basic Research Questions
Q. How can L-3-aminobutanoyl-CoA be structurally identified and distinguished from related acyl-CoA derivatives in experimental samples?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₅H₄₀N₈O₁₇P₃S) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural features. For separation, employ reverse-phase liquid chromatography (LC) with gradient elution, referencing acyl-CoA separation protocols for similar compounds like succinyl-CoA or methylmalonyl-CoA . Validate purity using UV absorbance at 260 nm (characteristic of the adenine moiety in CoA derivatives).
Q. What quantitative methods are suitable for measuring this compound in cellular extracts?
- Methodological Answer :
- Option 1 : Utilize a modified Bradford assay, but note potential interference from charged CoA thioesters; validate with spiked recovery experiments .
- Option 2 : Apply LC coupled with tandem mass spectrometry (LC-MS/MS) for higher specificity. Use extracted ion chromatograms (EICs) targeting m/z values corresponding to the protonated/deprotonated species, as demonstrated for acyl-CoA profiling . Normalize results using internal standards like deuterated analogs (e.g., d₂-butyryl-CoA) to correct for matrix effects.
Q. What is the metabolic significance of this compound, and how can its role in pathways be experimentally validated?
- Methodological Answer : Hypothesize its involvement in amino acid or fatty acid metabolism based on structural similarity to other acyl-CoAs. Use isotopic tracing (e.g., ¹³C-labeled precursors) in cell cultures, followed by LC-MS analysis to track incorporation into downstream metabolites. Knockout models (e.g., CRISPR/Cas9 targeting putative acyltransferase genes) can confirm enzymatic interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound quantification between colorimetric assays and chromatographic methods?
- Methodological Answer : Discrepancies often arise from nonspecific binding in colorimetric assays. Perform parallel analyses:
Compare Bradford assay results with LC-MS/MS data .
Assess interference by testing CoA derivatives (e.g., acetyl-CoA, propionyl-CoA) in the Bradford system.
Optimize sample preparation (e.g., solid-phase extraction to remove contaminants). Publish validation protocols to standardize measurements.
Q. What strategies are effective for studying the enzyme kinetics of this compound-processing enzymes?
- Methodological Answer :
- Step 1 : Purify the enzyme (e.g., via affinity tagging and immobilized metal chromatography).
- Step 2 : Use a continuous spectrophotometric assay by coupling CoA release to Ellman’s reagent (detecting free thiol groups at 412 nm).
- Step 3 : For non-absorbing reactions, employ stopped-flow LC-MS to quantify substrate depletion/product formation over time . Calculate kinetic parameters (Km, Vmax) using nonlinear regression models.
Q. How can metabolic flux analysis (MFA) be applied to investigate this compound dynamics under varying physiological conditions?
- Methodological Answer :
- Design : Use ¹³C-glutamine or ¹³C-lysine tracers to label potential precursor pools.
- Analysis : Integrate isotopomer distributions (via LC-MS) with computational modeling (e.g., COBRA Toolbox) to map flux through candidate pathways .
- Validation : Correlate flux changes with transcriptomic/proteomic data of enzymes implicated in this compound metabolism.
Methodological Considerations for Data Reproducibility
- Storage and Stability : Store this compound at -80°C in neutral buffers (pH 7.0–7.5) to prevent hydrolysis. Avoid repeated freeze-thaw cycles.
- Contradictory Data Mitigation : Cross-validate findings using orthogonal techniques (e.g., enzymatic assays vs. MS) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
